2,5-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a multi-substituted aromatic core and a piperazine-linked sulfonamide side chain. Its structure includes:
- A sulfonamide group (common in bioactive molecules, often associated with enzyme inhibition or receptor modulation).
- A piperazine moiety (a nitrogen-containing heterocycle frequently used in drug design for its conformational flexibility and receptor-binding capabilities).
- A 4-methoxyphenyl substituent on the piperazine ring (modulating electronic and steric properties).
However, its detailed pharmacological profile remains understudied compared to simpler analogs .
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O7S2/c1-29-18-6-4-17(5-7-18)23-11-13-24(14-12-23)32(25,26)15-10-22-33(27,28)21-16-19(30-2)8-9-20(21)31-3/h4-9,16,22H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTZYBWZJCLQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
The presence of the piperazine ring in the structure suggests that it may modulate the pharmacokinetic properties of a drug substance
Biochemical Pathways
Piperazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Biological Activity
2,5-Dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in biological research and medicinal chemistry. This compound, characterized by its unique sulfonamide structure and methoxy substitutions, has been investigated for its biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C21H29N3O7S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 933028-13-8
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O7S2 |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | 2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor activity, leading to various pharmacological effects.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting disease processes.
- Receptors : It may interact with neurotransmitter receptors, influencing neurological functions.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antitumor Activity : Research has indicated that derivatives of sulfonamides exhibit antitumor properties, suggesting that this compound may also have similar effects. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in specific lines .
- Antimicrobial Properties : Preliminary evaluations have shown that sulfonamide derivatives can possess broad-spectrum antibacterial activity. This suggests a potential application for treating infections .
- Analgesic Effects : Some studies have reported that related compounds exhibit analgesic properties, which could be relevant for pain management therapies .
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of sulfonamide derivatives, including the target compound, revealed significant inhibition of cell growth in various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways critical for tumor growth.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, the compound was tested against several bacterial strains. Results indicated that it possessed notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
To contextualize this compound’s properties, comparisons are drawn with related sulfonamides and piperazine derivatives. Key differences in substituents, physicochemical properties, and bioactivity are outlined below.
Table 1: Structural and Functional Comparison
*Estimated via computational tools (exact data unavailable in literature).
Key Comparative Findings
Structural Complexity and Bioactivity :
- The target compound’s 2,5-dimethoxybenzene core distinguishes it from simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide , which lacks the piperazine-ethylsulfonyl side chain. This side chain may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- Compared to the antipsychotic drug lurasidone , the target compound replaces the benzisothiazole core with a dimethoxybenzene-sulfonamide system. This substitution could alter receptor selectivity (e.g., serotonin vs. dopamine receptors).
The methoxy groups enhance lipophilicity (predicted logP ~3.2), favoring membrane permeability but requiring formulation optimization for bioavailability.
Synthetic Challenges: The compound’s multi-step synthesis (sulfonylation, piperazine coupling) contrasts with straightforward preparations of mono-substituted sulfonamides .
Pharmacological Hypotheses: Piperazine sulfonamides often exhibit 5-HT (serotonin) receptor affinity. For example, lurasidone’s efficacy relies on 5-HT₂A antagonism. The target compound’s 4-methoxyphenyl-piperazine group may similarly interact with serotonin receptors, though empirical data is lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
